molecular formula C30H50N7O18P3S B1249695 7-Methyl-3-oxooctanoyl-CoA

7-Methyl-3-oxooctanoyl-CoA

Cat. No. B1249695
M. Wt: 921.7 g/mol
InChI Key: VAMSVBPIVXQTFY-FUEUKBNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-oxooctanoyl-CoA is an oxo-fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 7-methyl-3-oxooctanoic acid. It is a methyl-branched fatty acyl-CoA and a 3-oxo-fatty acyl-CoA. It derives from an octanoyl-CoA and a 7-methyl-3-oxooctanoic acid.

Scientific Research Applications

1. Production of Valuable Flavonoids

Malla et al. (2011) explored the production of 7-O-Methyl aromadendrin (7-OMA), a significant flavonoid with medicinal properties, using an Escherichia coli cell factory. This process utilized various plant biosynthetic pathways and critical precursors like malonyl-CoA to increase the yield of 7-OMA (Malla, Koffas, Kazlauskas, & Kim, 2011).

2. Study of Reductive Half-Reaction in Enzymes

Lau, Brantley, & Thorpe (1988) conducted a study with thiaoctanoyl-CoA and oxaoctanoyl-CoA analogues to understand the reductive half-reaction in medium-chain acyl-CoA dehydrogenase from pig kidney. This study provided insights into the enzyme's ability to abstract alpha-proton from weakly acidic acyl-CoA derivatives (Lau, Brantley, & Thorpe, 1988).

3. Understanding Ketoreductase Substrate Selectivity

Dong & Chang (2021) reported on the structural basis and biochemical characterization of a mitochondrial ketoreductase from Ascaris suum. This study focused on the enzyme's preference for α-methyl branched substrates, contributing to understanding enzymatic substrate selectivity in biotechnological applications (Dong & Chang, 2021).

4. Elucidating Metabolic Pathways in Medical Conditions

Jackson et al. (1992) identified a combined enzyme defect in mitochondrial fatty acid oxidation in a patient case study. The study highlighted the importance of enzymes like long-chain 3-oxoacyl-CoA thiolase in understanding metabolic diseases (Jackson, Kler, Bartlett, Briggs, Bindoff, Pourfarzam, Gardner‐Medwin, & Turnbull, 1992).

properties

Product Name

7-Methyl-3-oxooctanoyl-CoA

Molecular Formula

C30H50N7O18P3S

Molecular Weight

921.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methyl-3-oxooctanethioate

InChI

InChI=1S/C30H50N7O18P3S/c1-17(2)6-5-7-18(38)12-21(40)59-11-10-32-20(39)8-9-33-28(43)25(42)30(3,4)14-52-58(49,50)55-57(47,48)51-13-19-24(54-56(44,45)46)23(41)29(53-19)37-16-36-22-26(31)34-15-35-27(22)37/h15-17,19,23-25,29,41-42H,5-14H2,1-4H3,(H,32,39)(H,33,43)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t19-,23-,24-,25+,29-/m1/s1

InChI Key

VAMSVBPIVXQTFY-FUEUKBNZSA-N

Isomeric SMILES

CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(C)CCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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